molecular formula C13H21NO2 B8420325 2-(Propylamino)-4-phenoxy-1-butanol

2-(Propylamino)-4-phenoxy-1-butanol

Cat. No.: B8420325
M. Wt: 223.31 g/mol
InChI Key: PDCVDAAAOWQBRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Propylamino)-4-phenoxy-1-butanol is a synthetic organic compound characterized by a butanol backbone substituted with a propylamino group at position 2 and a phenoxy group at position 3. The hydroxyl group at position 1 introduces hydrogen-bonding capacity, distinguishing it from amide- or ketone-containing analogs .

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

4-phenoxy-2-(propylamino)butan-1-ol

InChI

InChI=1S/C13H21NO2/c1-2-9-14-12(11-15)8-10-16-13-6-4-3-5-7-13/h3-7,12,14-15H,2,8-11H2,1H3

InChI Key

PDCVDAAAOWQBRD-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CCOC1=CC=CC=C1)CO

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Key Applications/Properties
2-(Propylamino)-4-phenoxy-1-butanol Butanol backbone Propylamino, phenoxy, hydroxyl Not explicitly stated (inferred: potential CNS or local activity)
Prilocaine (2-(Propylamino)-o-propionotoluidide) Propanamide-toluidine Propylamino, amide, toluidine Local anesthetic (e.g., dental use)
1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-butanone Butanone-benzodioxol Propylamino, ketone, benzodioxol Psychoactive substance (e.g., stimulant)
2-(Ethylamino)-1-phenylpentan-1-one Phenylpentanone Ethylamino, ketone, phenyl Stimulant (e.g., cathinone analog)
Fluorinated acrylates (e.g., [2357-60-0]) Acrylate-fluorocarbon Propylamino, acrylate, fluorocarbon Polymer/surfactant applications

Structural and Functional Differences

  • Backbone and Functional Groups: Prilocaine () features an amide-linked toluidine group, enhancing stability and prolonging its anesthetic effect compared to alcohol-containing compounds . Benzodioxol and Phenyl Ketones (): The ketone group in 1-(1,3-benzodioxol-5-yl)-2-(propylamino)-1-butanone reduces hydrogen-bonding capacity compared to the hydroxyl group in the target compound, likely increasing its lipophilicity and blood-brain barrier penetration . Ethylamino vs. Propylamino: The shorter ethyl chain in 2-(ethylamino)-1-phenylpentan-1-one () may reduce hydrophobic interactions compared to the propylamino group, affecting receptor binding affinity .
  • Substituent Position: The 4-phenoxy group in the target compound may sterically hinder interactions compared to ortho-substituted analogs like Prilocaine, which has a toluidine group at position 2 .
  • Applications: Prilocaine’s amide structure is critical for its local anesthetic action, while ketone-containing analogs in are linked to stimulant effects.

Research Findings and Implications

  • Solubility and Reactivity: Hydroxyl groups (target compound) generally confer higher water solubility than amides (Prilocaine) or ketones (benzodioxol analog), though this may vary with phenoxy’s lipophilicity . Fluorinated acrylates () demonstrate how propylamino groups can be tailored for non-pharmaceutical uses, such as surfactants, highlighting the versatility of this substituent .
  • Ethylamino-to-propylamino substitutions () illustrate how minor alkyl chain modifications can shift activity profiles, suggesting the target compound may exhibit unique pharmacological or toxicological behaviors .

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